4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities and potential applications in pharmaceuticals. The triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which is often modified to enhance its biological properties. The presence of the thiol group in the molecule suggests potential for further chemical modifications and interactions with biological targets .
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions. For instance, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Similarly, derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol were obtained by cyclization of potassium 2-acetylhydrazinecarbodithioate in the presence of hydrazine hydrate . These methods highlight the importance of cyclization in the synthesis of triazole derivatives and suggest potential synthetic routes for 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol.
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the molecular geometry, vibrational frequencies, and NMR chemical shifts of a similar compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, were calculated using density functional theory (DFT) and showed good agreement with experimental values . These studies provide insights into the conformational flexibility and electronic properties of the triazole ring, which are crucial for understanding the reactivity and interactions of the compound.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The thiol group, in particular, can participate in thiol-disulfide exchange reactions, which are important in biological systems. Additionally, triazole derivatives have been shown to react with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides, to form S-substituted derivatives with potential antioxidative activity . These reactions expand the chemical diversity of triazole derivatives and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring can affect the compound's solubility, melting point, and stability. For instance, the physicochemical properties of newly synthesized derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol were determined in accordance with the methods described in the State Pharmacopoeia of Ukraine . These properties are essential for the development of pharmaceutical formulations and for predicting the compound's behavior in biological systems.
Scientific Research Applications
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Pharmacology
- Triazole derivatives show versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
- They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
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Corrosion Inhibition
- 1,2,4-triazole derivatives are used as corrosion inhibitors for various metals .
- These compounds are amphoteric in nature, forming salts with acids as well as bases, and have special affinity towards metal surface displacing water molecules on the surface .
- They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .
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DNA Marker Detection
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Synthesis
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Antifungal Activity
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Pesticides Production
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Rubber Additives
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Dyes
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Anticonvulsant Evaluation
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Anticancer Agents
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Antimicrobial Activity
- Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
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Antiviral Potential
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Photoconductor of Replication Systems
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Intermediate of Antifungal Fluconazole
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Aromatase Inhibition
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBNMNFOZXEMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394237 | |
Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
6232-85-5 | |
Record name | 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6232-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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